ACBI1

PROTAC SMARCA2 DC50

Researchers investigating BAF/PBAF chromatin remodeling dependencies require validated chemical probes with defined degradation kinetics and selectivity. ACBI1 addresses this need as a cooperative PROTAC degrader of SMARCA2, SMARCA4, and PBRM1. • SMARCA2 DC50: 6 nM; SMARCA4 DC50: 11 nM; PBRM1 DC50: 32 nM (MV-4-11 cells) • Cooperative ternary complex formation (α ≈ 30); half-maximal degradation <2 h • Caco-2 permeable; clean proteome-wide selectivity vs. inactive cis-ACBI1 control Supplied as ≥98% purity solid with comprehensive CoA. Standard mg-to-bulk packaging available.

Molecular Formula C15H19BrN4OS2
Molecular Weight 415.4 g/mol
Cat. No. B12374811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACBI1
Molecular FormulaC15H19BrN4OS2
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=C2)C(=O)NCCCSSCCN)Br
InChIInChI=1S/C15H19BrN4OS2/c16-12-4-2-11(3-5-12)13-10-14(20-19-13)15(21)18-7-1-8-22-23-9-6-17/h2-5,10H,1,6-9,17H2,(H,18,21)(H,19,20)
InChIKeyJQUQWVUKOFNECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACBI1 PROTAC Degrader: BAF Complex SMARCA2/4 & PBRM1 - Compound Overview & Procurement Specifications


ACBI1 (CAS 2375564-55-7) is a proteolysis-targeting chimera (PROTAC) that functions as a cooperative degrader of the BAF/PBAF chromatin remodeling complex ATPase subunits SMARCA2, SMARCA4, and PBRM1 [1]. It is composed of a SMARCA bromodomain ligand, a linker, and a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand [1]. ACBI1 induces potent, proteasome-dependent degradation of these targets, leading to antiproliferative effects and apoptosis in SMARCA4-mutant and acute myeloid leukemia (AML) cell lines [1][2].

Why ACBI1 Cannot Be Substituted with Generic PROTACs or SMARCA Inhibitors


PROTAC-mediated degradation is exquisitely sensitive to molecular features that govern ternary complex formation, cellular permeability, and target engagement. Unlike classical small-molecule inhibitors that rely solely on binding affinity, PROTACs require precise geometric and physicochemical compatibility to induce productive target-ubiquitin ligase proximity. Minor changes in linker composition, VHL ligand orientation, or physicochemical properties can drastically alter degradation potency, cooperativity, and proteome-wide selectivity. As demonstrated in the comparative data below, ACBI1 exhibits quantifiable advantages in potency, permeability, and cooperativity over earlier-generation SMARCA-targeting PROTACs (PROTAC 1 and PROTAC 2), and its negative control diastereomer (cis-ACBI1) lacks degradation activity [1]. Therefore, substitution with analogs lacking these validated performance characteristics risks experimental failure and misinterpretation of biological results.

ACBI1 vs. SMARCA2/4 PROTAC Analogs: Head-to-Head Quantitative Performance Comparison


ACBI1 Exhibits >50-Fold Superior Degradation Potency for SMARCA2 vs. PROTAC 1

In MV-4-11 acute myeloid leukemia cells, ACBI1 degrades SMARCA2 with a DC50 of 6 nM, SMARCA4 with 11 nM, and PBRM1 with 32 nM [1]. In contrast, the earlier-generation PROTAC 1 degrades SMARCA2 with a DC50 of 300 nM and SMARCA4 with 250 nM, achieving only ~65-70% maximal degradation [1]. PROTAC 2 shows improved but still inferior potency compared to ACBI1 [1]. The 50-fold improvement in SMARCA2 DC50 (6 nM vs. 300 nM) translates to significantly lower compound requirements for complete target knockdown.

PROTAC SMARCA2 DC50 Targeted Protein Degradation

ACBI1 Antiproliferative IC50: 48-Fold More Potent Than cis-ACBI1 in MV-4-11 Cells

ACBI1 inhibits proliferation of MV-4-11 cells with an IC50 of 29 nM, whereas the inactive diastereomer cis-ACBI1 has an IC50 of 1.4 µM (1,400 nM) [1]. In SK-MEL-5 melanoma cells, ACBI1 IC50 is 77 nM while cis-ACBI1 shows negligible activity (>10,000 nM) [1]. The SMARCABD bromodomain ligand alone has no antiproliferative effect in any tested cell line [1]. This confirms that the antiproliferative activity is dependent on the correct stereochemistry and degradation function of ACBI1, not merely bromodomain binding.

Antiproliferative IC50 Cancer Cell Lines cis-ACBI1

ACBI1 Demonstrates Superior Caco-2 Permeability: 20-Fold Higher A-B Flux vs. PROTAC 1

Caco-2 permeability assays reveal that ACBI1 has significantly improved passive permeability (A-B rate 2.2 × 10⁻⁶ cm/s) compared to PROTAC 1 (1.1 × 10⁻⁷ cm/s) and PROTAC 2 (8.4 × 10⁻⁷ cm/s) [1]. The efflux ratio for ACBI1 is 1.7, indicating minimal efflux transporter liability, versus 190 for PROTAC 1 and 9.1 for PROTAC 2 [1]. This 20-fold increase in absorptive flux over PROTAC 1 and 2.6-fold over PROTAC 2 correlates with enhanced cellular degradation activity.

Caco-2 Permeability ADME PROTAC Optimization

ACBI1 Exhibits 6.25-Fold Higher Ternary Complex Cooperativity (α ≈ 30) Than PROTAC 1 (α = 4.8)

TR-FRET-based competition assays reveal that ACBI1 forms a highly cooperative ternary complex (α ≈ 30) between SMARCA2 bromodomain and VHL E3 ligase [1]. In comparison, PROTAC 1 exhibits a cooperativity (α) of 4.8 [1]. High cooperativity is associated with more efficient target ubiquitination and degradation at sub-stoichiometric concentrations. Despite a modest binary TR-FRET IC50 of 770 nM against SMARCA2BD alone, the ternary complex IC50 for ACBI1 is 26 nM, reflecting the cooperativity-driven enhancement [1].

Cooperativity Ternary Complex TR-FRET PROTAC Mechanism

ACBI1 Induces Minimal Off-Target Protein Downregulation: Proteomics Validation vs. cis-ACBI1

Quantitative tandem mass tag (TMT) proteomics in MV-4-11 cells treated with 333 nM ACBI1 for 8 hours revealed significant knockdown of only SMARCA2, SMARCA4, and PBRM1, with minimal downregulation of other proteins across the proteome [1][2]. In contrast, the inactive diastereomer cis-ACBI1 showed no significant protein degradation [1]. This high degree of proteome-wide selectivity supports ACBI1's utility as a specific chemical probe for BAF/PBAF complex interrogation, minimizing confounding off-target effects.

Proteomics Selectivity Off-Target TMT-MS

ACBI1 Application Scenarios: From Target Validation to Chemical Probe Benchmarking


Validating SMARCA2/4 Dependency in SMARCA4-Mutant Cancers

ACBI1 is the probe of choice for establishing synthetic lethality in SMARCA4-deficient tumors. Its potent degradation of SMARCA2 (DC50 6 nM) in SMARCA4-mutant cancer cells (e.g., NCI-H1568) induces robust antiproliferative effects (IC50 68 nM) and apoptosis, whereas cis-ACBI1 shows no activity [1]. This provides a clean experimental system to interrogate BAF complex vulnerabilities.

Mechanistic Studies of BAF/PBAF Complex Dynamics

ACBI1's cooperative ternary complex formation (α ≈ 30) and rapid degradation kinetics (half-maximal degradation <2 h) enable precise temporal control of SMARCA2/4 and PBRM1 ablation [1]. This is critical for time-resolved chromatin immunoprecipitation (ChIP) or ATAC-seq experiments mapping BAF complex-dependent chromatin accessibility changes [3].

Chemical Probe Benchmarking for Novel SMARCA2/4 Degraders

Due to its well-characterized DC50, IC50, Caco-2 permeability, and proteome-wide selectivity, ACBI1 serves as an essential reference standard for evaluating new SMARCA2/4-targeting PROTACs or molecular glues. Its balanced degradation of SMARCA2 and SMARCA4, combined with its distinct cooperativity and permeability profile, provides a benchmark for structure-activity relationship (SAR) studies [1][2].

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